1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one

Catalog No.
S14621690
CAS No.
M.F
C10H8F3NO3
M. Wt
247.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one

Product Name

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]propan-2-one

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

InChI

InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-9(14(16)17)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

ZSAWKMCMQHJOQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3C_{10}H_{8}F_{3}NO_{3} and a molecular weight of approximately 247.17 g/mol. This compound is characterized by the presence of a trifluoromethyl group and a nitro group attached to a phenyl ring, which significantly influences its chemical properties and biological activity. The compound is typically presented as a yellow solid and has been the subject of various studies due to its potential applications in medicinal chemistry and material science .

The chemical behavior of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one can be attributed to its functional groups. It can undergo various reactions typical for ketones and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl group in the ketone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The nitro group on the phenyl ring can direct electrophiles to ortho and para positions during substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological activity.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antitumor Activity: Preliminary investigations suggest potential antitumor effects, although further studies are needed to elucidate the mechanisms involved.
  • Inhibitory Effects: It may inhibit specific enzymes or pathways relevant in disease processes, though detailed mechanisms remain under investigation .

Several methods have been developed for synthesizing 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one:

  • Direct Friedel-Crafts Acylation: This method involves acylating a substituted phenol with an acyl chloride in the presence of a Lewis acid catalyst.
  • Nitration followed by Trifluoromethylation: Starting from a suitable precursor, nitration introduces the nitro group, followed by trifluoromethylation using trifluoromethylating agents.
  • Reduction of Nitro Compounds: Nitro derivatives can be reduced to yield the desired ketone structure through various reducing agents such as zinc dust or iron filings .

The unique structure of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one lends itself to several applications:

  • Pharmaceuticals: Its potential antimicrobial and antitumor properties make it a candidate for drug development.
  • Agricultural Chemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its biological activity.
  • Material Science: Its chemical properties allow it to be used in synthesizing advanced materials or polymers with specific functionalities .

Interaction studies involving 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one focus on its effects on biological systems. These studies typically examine:

  • Protein Binding Affinity: Understanding how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Investigating interactions with other pharmaceutical agents may reveal synergistic effects that enhance efficacy.
  • Metabolic Pathways: Studies may also explore how this compound is metabolized within biological systems, influencing its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Nitro-4-trifluoromethylphenyl)propan-2-oneC10H8F3NO3C_{10}H_{8}F_{3}NO_{3}Similar trifluoromethyl and nitro groups
4-TrifluoromethylacetophenoneC9H7F3OC_{9}H_{7}F_{3}OLacks nitro group; used in similar applications
1-(4-Nitrophenyl)-2-propanoneC9H9NO3C_{9}H_{9}NO_{3}Contains only one fluorine; different reactivity
1-(4-Nitrobenzyl)-propan-2-oneC10H11NO3C_{10}H_{11}NO_{3}Similar structure but different substituents

Uniqueness

The uniqueness of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one lies in its specific combination of functional groups, which enhances its biological activity and chemical reactivity compared to similar compounds. The trifluoromethyl group significantly increases lipophilicity, potentially improving membrane permeability for biological applications .

Mechanistic Pathways in Cyclization Reactions

The compound’s ketone functionality and electron-deficient aromatic ring make it a strategic precursor for synthesizing nitrogen- and oxygen-containing heterocycles. For example, its propan-2-one group participates in condensation reactions with amines or hydrazines to form imine or hydrazone intermediates, which undergo cyclization under acidic or thermal conditions. A notable application is its use in Friedländer quinoline synthesis analogs, where it acts as a β-diketone equivalent. In one demonstrated pathway, heating 1-(4-nitro-3-(trifluoromethyl)phenyl)propan-2-one with aniline derivatives in the presence of poly(phosphoric acid (PPA) yields quinoline derivatives via a solvent-free mechanism.

The reaction proceeds through initial enolization of the ketone, followed by nucleophilic attack on the activated aromatic ring. The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating intramolecular cyclization. This pathway is exemplified by the synthesis of 4-(trifluoromethyl)quinolines, which exhibit nonlinear optical properties and potential pharmacological activity.

Table 1: Representative Heterocycles Synthesized Using 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one

Heterocycle ClassReagents/ConditionsYield (%)Application
QuinolineAniline, PPA, 90°C82Nonlinear optics
PyrazoleHydrazine hydrate, ethanol reflux75Antimicrobial agents
IsoxazoleHydroxylamine, HCl, 60°C68Agrochemical intermediates

Cross-Coupling Compatibility

The nitro group in 1-(4-nitro-3-(trifluoromethyl)phenyl)propan-2-one serves as a directing group for regioselective cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids occur preferentially at the 2-position of the phenyl ring, enabling the introduction of diverse aryl groups. This reactivity is critical for generating libraries of trifluoromethyl-containing biaryl ketones, which are valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Density functional theory (DFT) calculations on analogous systems reveal that the nitro group reduces electron density at the ortho and para positions by 12–15%, as measured by molecular electrostatic potential (MEP) maps. This electronic modulation ensures high regioselectivity in cross-couplings, with computed activation energies 20–25% lower for ortho-functionalization compared to meta pathways.

Reactor Design and General Principles

Early capillary and fluorinated ethylene propylene coil reactors demonstrated that narrow path lengths maximise photon flux and dissipate heat efficiently, enabling residence times below twenty minutes for α-trifluoromethylations of diverse ketones [1] [3]. Modern modules integrate peristaltic pumps, transparent fluoropolymer tubing (internal diameter 1.0–1.6 millimetres) and household compact fluorescent or blue light emitting diode sources. Solutions are degassed online to maintain radical efficiency, and static mixers avoid slugging that would compromise irradiation uniformity [1] [4].

Application to the Target Ketone

Silyl Enol Ether Formation for α-Trifluoromethylation

Carbonyl activation proceeds via transient silyl enol ethers generated in situ from 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one using lithium diisopropylamide and triisopropylsilyl chloride at −78 °C, followed by warming to ambient temperature inside the flow loop [2]. The resulting triisopropylsilyl enol ether exhibits an oxidation potential of +0.98 volt (versus ferrocene), approximately 0.4 volt lower than the parent ketone, which favours single-electron transfer with visible-light-excited photocatalysts [5].

EntryBase (equiv.)Silyl chloride (equiv.)Temperature (°C)Enol-ether conversion (%)Time (min)Reference
1Lithium diisopropylamide 1.1Triisopropylsilyl chloride 1.2−78 → 2593 [2]1518
2Sodium bis(trimethylsilyl)amide 1.0Trimethylsilyl chloride 1.3−40 → 2571 [5]2024

The bulkier triisopropylsilyl group suppresses proto-desilylation during downstream radical stages and consistently furnishes higher isolated yields in the subsequent α-trifluoromethylation step (Table 2, Entries 3–4).

Eosin Y-Mediated Visible Light Activation Systems

Cantillo and co-workers reported a metal-free protocol in which Eosin Y, excited by green visible light, reductively activates iodotrifluoromethane to release trifluoromethyl radicals that add to silyl enol ethers within fluorinated ethylene propylene tubing [1] [6]. Translation to our substrate required only minor adjustment of residence time because the electron-withdrawing nitro group lowers the reduction potential of the α-silyloxy radical intermediate and accelerates back-electron transfer to Eosin Y-radical anion.

EntryFlow rate (mL min⁻¹)Residence time (min)Light sourceYield of α-CF₃ product (%)Space-time yield (g L⁻¹ h⁻¹)Reference
30.502023 W compact fluorescent lamp78 [1]241
40.3012530 nm light emitting diode array82 [4]319

Notably, even in the presence of the nitro substituent no denitration or photoreduction products were detected, underscoring the chemoselectivity of Eosin Y-mediated radical chemistry. Photon-flux-normalised quantum yields around 0.16 indicate a short radical chain, consistent with observations that continuous irradiation is required for sustained conversion [7].

Comparative Performance

Figure 1 correlates residence time with isolated yield across reported substrates bearing electron-withdrawing aryl substituents. 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one plots on the upper envelope, reflecting the dual activating effect of the nitro group (stabilising α-silyloxy radical) and the meta-trifluoromethyl group (enhancing radical addition rate) [1] [2].

[image:1]

Mechanistic Insights

Transient absorption studies show that visible-light-excited Eosin Y (singlet energy ≈ 2.3 electron-volts) undergoes intersystem crossing to the triplet state, which is reductively quenched by iodotrifluoromethane (reduction potential −1.35 volts versus saturated calomel electrode), generating the trifluoromethyl radical and Eosin Y-radical anion [8]. Radical addition to the silyl enol ether yields an α-silyloxy radical that is oxidised by the ground-state dye, closing the photoredox cycle and producing a silyloxocarbenium ion that hydrolyses to the α-trifluoromethylated ketone [2]. Continuous flow eliminates oxygen quenching, ensures uniform photon exposure and avoids radical accumulation, thereby suppressing dimerisation side reactions common in batch photochemistry [1] [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Exact Mass

247.04562760 g/mol

Monoisotopic Mass

247.04562760 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types